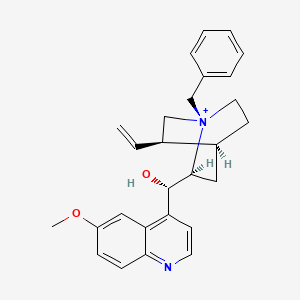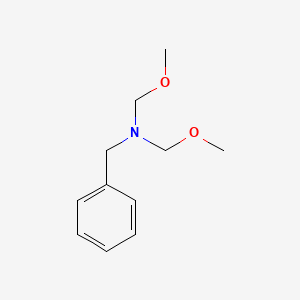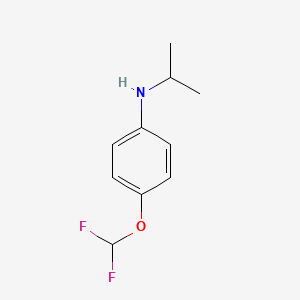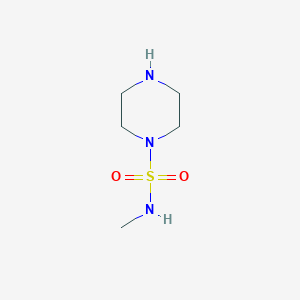![molecular formula C12H17NO3 B3076921 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1042588-29-3](/img/structure/B3076921.png)
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Übersicht
Beschreibung
“2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is a member of phenols and a member of methoxybenzenes . It is also known by other names such as Phenol, 4-allyl-2,6-dimethoxy-; Methoxyeugenol; 2,6-Dimethoxy-4-allylphenol; 4-Allyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5-dimethoxyallylbenzene; 2,6-Dimethoxy-4- (2-propenyl)phenol; 4- (2-Propenyl)-2,6-dimethoxyphenol (4-allylsyringol); 4-Allyl-2,6-dimetoxyphenol; 4-Allylsyringol; Phenol, 4- (2-propenyl)-2,6-dimethoxy .
Molecular Structure Analysis
The molecular formula of “2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is C11H14O3 . The molecular weight is 194.2271 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of “2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol” is 441.7 K at a pressure of 0.015 bar . The density is 1.098 g/cm3 .Wissenschaftliche Forschungsanwendungen
. .
Neurodegenerative Disease Research
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a similar compound, has been shown to ameliorate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration . This suggests that our compound could potentially have similar effects and be used in research into neurodegenerative diseases like Parkinson’s.
Anti-Inflammatory Properties
The compound has potential anti-inflammatory properties. In a study, MMPP was shown to inhibit the activation of STAT3, a signal transducer and activator of transcription . This inhibition resulted in a decrease in the expression of neuroinflammatory proteins, suggesting potential use in research into neuroinflammation .
Antioxidant Research
Cannabidiol, a compound with a similar structure, has been shown to have antioxidative properties . This suggests that our compound could potentially be used in antioxidant research.
Fragrance Industry
In the fragrance industry, similar compounds are used to produce scents. For example, a compound known as “异丁香酚甲醚” is used to produce carnation-type and oriental-type fragrances . Our compound could potentially have similar applications.
Wirkmechanismus
Target of Action
It is known to be a member of phenols and methoxybenzenes , which are often involved in various biological processes.
Mode of Action
Phenolic compounds are generally known for their antioxidant activity , which involves the donation of an electron to neutralize free radicals.
Biochemical Pathways
The compound can be useful in the study of lignin pyrolysis products . Lignin fragments released in the process belong to monophenolic compounds and dimer fractions
Pharmacokinetics
The molecular weight of the compound is 1942271 , which is within the range that generally allows for good bioavailability.
Result of Action
Given its potential antioxidant activity , it may help in neutralizing harmful free radicals and reducing oxidative stress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect the compound’s boiling point .
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h4,6-7,13-14H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDGJBJAUXRWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
amine](/img/structure/B3076854.png)






![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)



